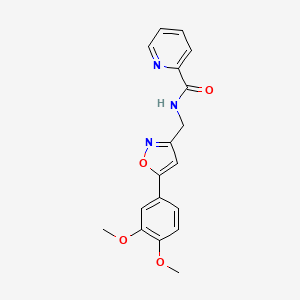
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide
カタログ番号 B2451108
CAS番号:
1209651-27-3
分子量: 339.351
InChIキー: OULVRSJCCMMHMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoxazole derivatives like “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)picolinamide” often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H14N2O3.ClH/c1-15-10-4-3-8 (5-12 (10)16-2)11-6-9 (7-13)14-17-11;/h3-6H,7,13H2,1-2H3;1H .科学的研究の応用
Antituberculosis Activity
- Application: A study demonstrated that derivatives of picolinamide, specifically substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, exhibit moderate to good antituberculosis activity. Among the tested compounds, certain derivatives were found to be highly active against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment (Jadhav et al., 2016).
Molecular Interaction Studies
- Application: The molecular interactions of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with CB1 cannabinoid receptors were studied. This research provides insights into the steric binding interactions of picolinamide derivatives with receptors, which is crucial for drug design (Shim et al., 2002).
Electronic and Bonding Properties
- Application: Research on mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide explored their electronic and bonding properties. This study contributes to the understanding of the structural and electronic characteristics of metal complexes involving picolinamide, which is important in materials science and catalysis (Wu & Su, 1997).
Radiosynthesis and Evaluation in PET Imaging
- Application: Derivatives of picolinamide, such as N-(3-chlorophenyl)-2-picolinamide, were synthesized for use in positron emission tomography (PET) imaging. This research contributes to the development of novel radioligands for brain imaging, particularly for targeting metabotropic glutamate receptor subtype 4 (Kil et al., 2014).
Catalysis Research
- Application: Picolinamide was used in the study of oxidation of CH2 groups bound to organic and organometallic compounds. This research highlights the role of picolinamide in facilitating catalytic transformations, which is significant in the field of organic synthesis and catalysis (Dolui et al., 2019).
Development of Fluorescence Sensors
- Application: Picolinamide-based ligands were developed as off-on switch fluorescence sensors for metal ions like Hg2+, Zn2+, and Cd2+. This research is important for environmental monitoring and medical diagnostics (Kiani et al., 2020).
特性
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-7-6-12(9-17(15)24-2)16-10-13(21-25-16)11-20-18(22)14-5-3-4-8-19-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULVRSJCCMMHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2451032.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone](/img/structure/B2451033.png)
![3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2451034.png)
![Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2451035.png)
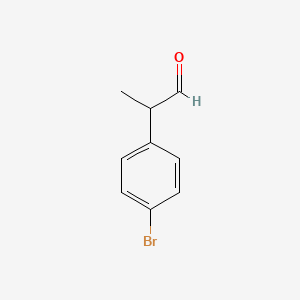

![3-(2-oxo-2-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2451040.png)
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451041.png)
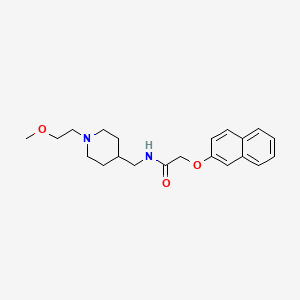
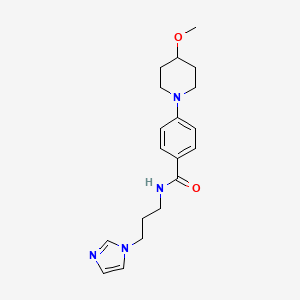
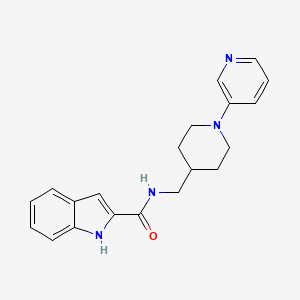
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B2451047.png)